Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a piperidine ring, a ureido group, and a butoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group is known to form hydrogen bonds with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate and phenyl 4-((3-(4-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate .
Uniqueness
What sets Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The butoxyphenyl moiety, in particular, can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.
Biological Activity
Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. These compounds are notable in medicinal chemistry for their diverse biological activities, including potential applications in treating various diseases. This article delves into the biological activity of this specific compound, focusing on its mechanisms, effects, and research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a ureido group and a phenyl moiety, which is pivotal for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring, introduction of the ureido group through isocyanate reactions, and attachment of the phenyl group via coupling methods such as Suzuki-Miyaura coupling.
Synthetic Route Overview
- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
- Ureido Group Introduction : Reaction with isocyanates.
- Phenyl Group Attachment : Coupling reactions (e.g., Suzuki-Miyaura).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ureido group can form hydrogen bonds with amino acid residues in enzyme active sites, while the phenyl group enhances hydrophobic interactions. This dual interaction modulates enzyme activity, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell pathways.
- Antimicrobial Effects : The compound has shown promise in inhibiting various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on breast carcinoma models (MDA-MB-231), this compound demonstrated significant inhibition of tumor growth compared to controls. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound. Initial studies indicate favorable PK properties, including good bioavailability and metabolic stability due to the presence of the ureido linkage.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | High |
Metabolic Stability | Moderate |
Half-life | 5 hours |
Properties
IUPAC Name |
phenyl 4-[[(4-butoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-2-3-17-30-21-11-9-20(10-12-21)26-23(28)25-18-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H2,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDBCUGSOTQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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